
(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid is a chiral compound with a unique structure that includes a naphthylmethyl group attached to the gamma position of glutamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the use of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid as a starting material. The reaction conditions often include the use of protecting groups to prevent unwanted reactions and the use of specific solvents and temperatures to optimize the yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with additional considerations for cost, efficiency, and environmental impact.
化学反応の分析
Types of Reactions
(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or to modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
科学的研究の応用
(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid has several scientific research applications:
Chemistry: It can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: It can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.
作用機序
The mechanism of action of (2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethyl group can enhance binding affinity and selectivity, while the glutamic acid moiety can participate in hydrogen bonding and electrostatic interactions .
類似化合物との比較
Similar Compounds
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid: This compound is similar in structure and can be used as a chiral auxiliary in asymmetric synthesis.
(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: This compound is a glutamine derivative used in PET imaging for tumor diagnosis.
Uniqueness
(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid is unique due to its specific stereochemistry and the presence of the naphthylmethyl group, which can enhance its binding properties and reactivity compared to other similar compounds.
特性
分子式 |
C16H17NO4 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
(2S,4R)-2-amino-4-(naphthalen-2-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C16H17NO4/c17-14(16(20)21)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-14H,8-9,17H2,(H,18,19)(H,20,21)/t13-,14+/m1/s1 |
InChIキー |
YDWIUFASTTZKNI-KGLIPLIRSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C[C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





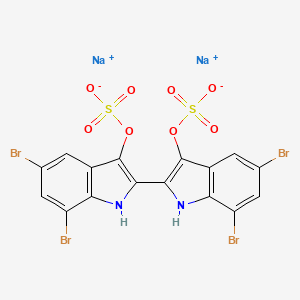


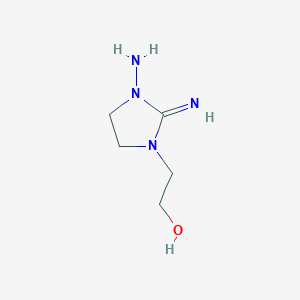
![rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13113095.png)
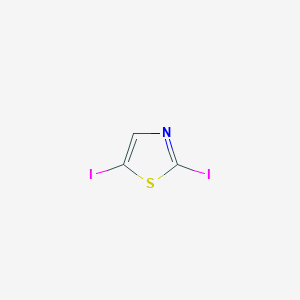
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)
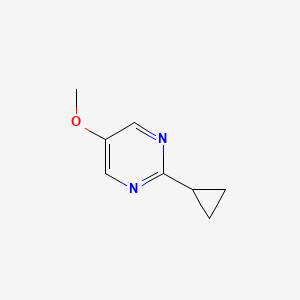
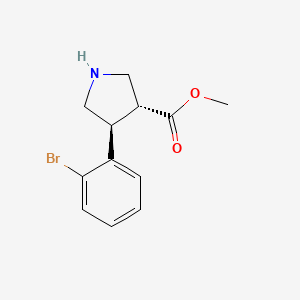
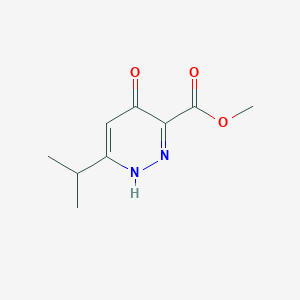
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)
